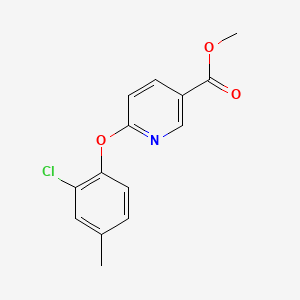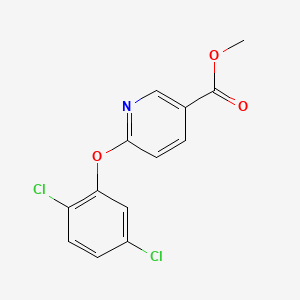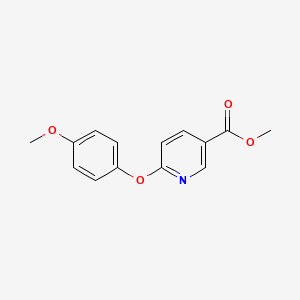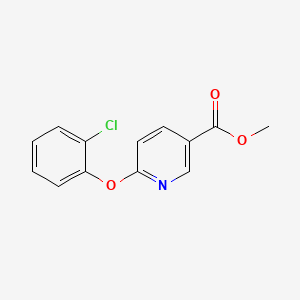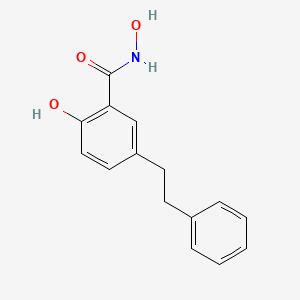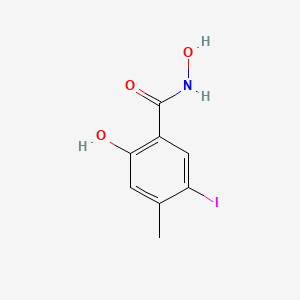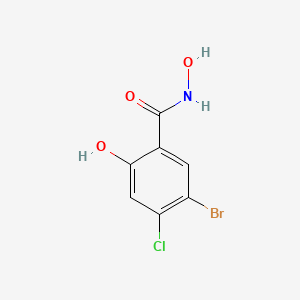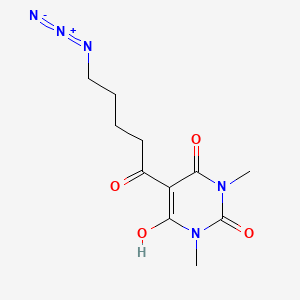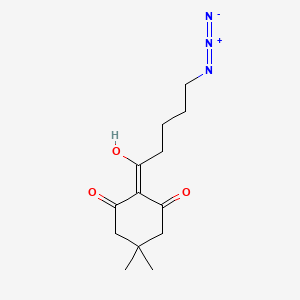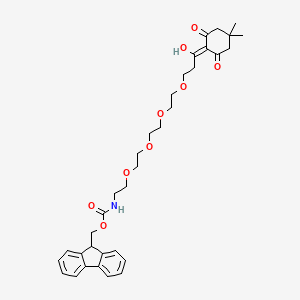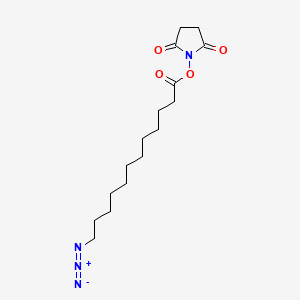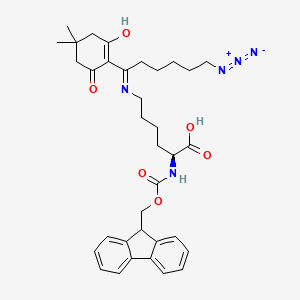
Biotin-PEG(4)-SS-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG(4)-SS-Azide is a compound that combines biotin, polyethylene glycol (PEG), and azide functionalities. Biotin is a naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer arm imparts water solubility, and the azide group allows for bioorthogonal reactions, making this compound highly versatile for various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-PEG(4)-SS-Azide can be synthesized through a series of chemical reactions involving the conjugation of biotin, PEG, and azide groups. One common method involves the reaction of biotin-NHS ester with 11-azido-3,6,9-trioxaundecan-1-amine to form this compound . The reaction typically occurs in anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG(4)-SS-Azide undergoes various chemical reactions, including:
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
SPAAC: Cyclooctyne derivatives are used for copper-free click reactions.
Reduction: DTT or TCEP in aqueous buffers at neutral pH.
Major Products Formed
Click Reactions: Formation of triazole-linked biotinylated products.
Reduction: Formation of biotin-PEG-thiol derivatives.
Aplicaciones Científicas De Investigación
Biotin-PEG(4)-SS-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the bioconjugation of biomolecules.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and biointerfaces.
Mecanismo De Acción
Biotin-PEG(4)-SS-Azide exerts its effects through the high-affinity binding of biotin to avidin or streptavidin, enabling the capture and detection of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, while the azide group allows for bioorthogonal click reactions .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG(4)-NHS Ester: Similar in structure but lacks the azide group, limiting its use in click chemistry.
Biotin-PEG(4)-Hydrazide: Contains a hydrazide group instead of azide, used for labeling carbohydrates.
Uniqueness
Biotin-PEG(4)-SS-Azide’s unique combination of biotin, PEG, and azide functionalities makes it highly versatile for various applications, particularly in bioorthogonal chemistry and bioconjugation .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXNPZRTQAPGU-HWBMXIPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N7O7S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)
